molecular formula C13H18OS B13635865 3-((4-Isopropylphenyl)thio)butan-2-one

3-((4-Isopropylphenyl)thio)butan-2-one

Cat. No.: B13635865
M. Wt: 222.35 g/mol
InChI Key: VITDKRHEGJEQLV-UHFFFAOYSA-N
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Description

3-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a thioether group attached to a butanone backbone, with an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thioether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 3-((4-Isopropylphenyl)thio)butan-2-one exerts its effects depends on its interaction with molecular targets. The thioether group can interact with various enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbonyl group in the butanone moiety can form hydrogen bonds with biological molecules, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylphenyl)thio)butan-2-one
  • 3-((4-Ethylphenyl)thio)butan-2-one
  • 3-((4-Tert-butylphenyl)thio)butan-2-one

Uniqueness

3-((4-Isopropylphenyl)thio)butan-2-one is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl substitutions.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C13H18OS/c1-9(2)12-5-7-13(8-6-12)15-11(4)10(3)14/h5-9,11H,1-4H3

InChI Key

VITDKRHEGJEQLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC(C)C(=O)C

Origin of Product

United States

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